![molecular formula C10H14N2 B1472384 1-Cyclopropyl-1,2,3,4-tétrahydropyrrolo[1,2-a]pyrazine CAS No. 1326240-64-5](/img/structure/B1472384.png)
1-Cyclopropyl-1,2,3,4-tétrahydropyrrolo[1,2-a]pyrazine
Vue d'ensemble
Description
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Le composé a été utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce domaine est essentiel à la compréhension de nombreux processus biologiques.
Activité antimicrobienne
Les dérivés de la pyrrolopyrazine, qui comprennent le composé donné, ont montré une activité antimicrobienne . Ils peuvent inhiber la croissance ou détruire les micro-organismes, ce qui les rend potentiellement utiles dans le traitement des maladies infectieuses.
Activité anti-inflammatoire
Ces dérivés ont également démontré une activité anti-inflammatoire . Ils pourraient être utilisés pour réduire l'inflammation dans l'organisme, qui est un facteur clé dans de nombreuses conditions de santé, notamment l'arthrite et l'asthme.
Activité antivirale
Le composé s'est avéré prometteur comme agent antiviral . Cela signifie qu'il pourrait être utilisé pour traiter les infections virales, telles que la grippe ou le VIH.
Activité antifongique
Les dérivés de la pyrrolopyrazine ont montré une activité antifongique . Ils pourraient être utilisés pour traiter les infections fongiques, qui peuvent survenir dans différentes parties du corps.
Activité antioxydante
Ces composés ont montré une activité antioxydante . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Activité antitumorale
Le composé a une activité antitumorale potentielle . Cela suggère qu'il pourrait être utilisé dans le traitement du cancer, en particulier pour inhiber la croissance des tumeurs.
Activité inhibitrice des kinases
Les dérivés de la pyrrolopyrazine ont été trouvés pour inhiber les kinases . Les kinases sont des enzymes qui modifient d'autres protéines en leur ajoutant chimiquement des groupes phosphate (phosphorylation). L'inhibition de certaines kinases est une stratégie thérapeutique dans le traitement du cancer.
Mécanisme D'action
Target of Action
Compounds with the pyrrolopyrazine scaffold have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Given the broad range of biological activities associated with this compound, it is likely that multiple pathways are affected. These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
The molecular and cellular effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine’s action are likely diverse, given its wide range of biological activities . These effects could potentially include the inhibition of microbial growth, reduction of inflammation, inhibition of viral replication, inhibition of fungal growth, reduction of oxidation, inhibition of tumor growth, and inhibition of kinase activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine These factors could include the pH of the environment, the presence of other compounds, temperature, and more
Analyse Biochimique
Biochemical Properties
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
The effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. This compound also affects the expression of genes related to cell cycle regulation, thereby impacting cell division and growth .
Molecular Mechanism
At the molecular level, 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. Additionally, it acts as an inhibitor for certain enzymes, such as kinases, which play a pivotal role in signal transduction pathways. By inhibiting these enzymes, 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can alter cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can lead to adaptive changes in cellular function, such as increased expression of stress response genes .
Dosage Effects in Animal Models
The effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can even promote beneficial cellular responses. At high doses, it can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .
Metabolic Pathways
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components .
Transport and Distribution
Within cells and tissues, 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, while binding proteins help in its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is critical for its function. It is often found in the nucleus and mitochondria, where it can exert its effects on gene expression and energy metabolism. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments. The localization of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can significantly impact its biochemical activity and overall cellular effects .
Propriétés
IUPAC Name |
1-cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-9-10(8-3-4-8)11-5-7-12(9)6-1/h1-2,6,8,10-11H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKDKVNBUYMSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C3=CC=CN3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



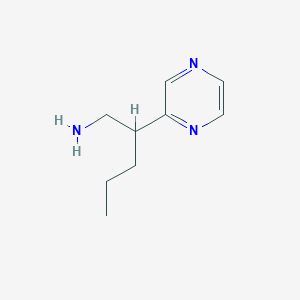
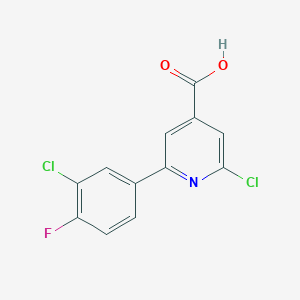
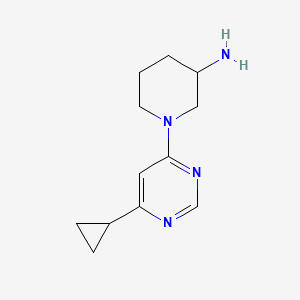
![3-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472309.png)
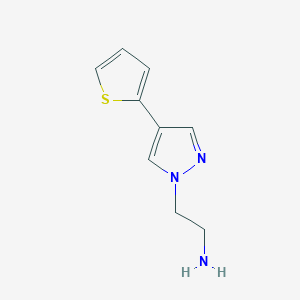
![2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472313.png)
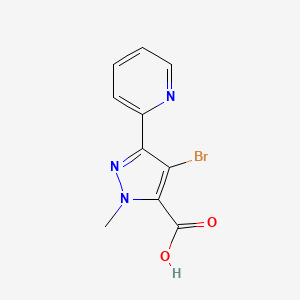
![Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1472315.png)
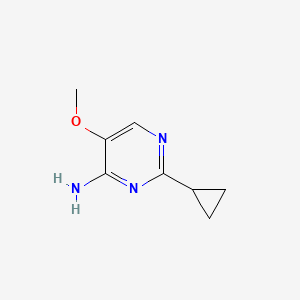
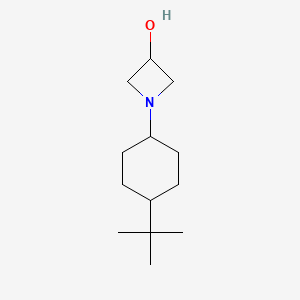
![3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472321.png)
![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)

